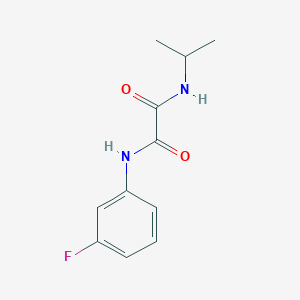
N-(3-fluorophenyl)-N'-isopropylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N'-isopropylethanediamide, commonly known as F-Phenibut, is a synthetic compound that belongs to the family of nootropic drugs. It is a derivative of the neurotransmitter GABA and acts as a GABA-B receptor agonist. F-Phenibut is known for its anxiolytic and sedative effects and has been used for the treatment of various neurological disorders such as anxiety, depression, and insomnia.
作用機序
F-Phenibut acts as a GABA-B receptor agonist, which results in the inhibition of neurotransmitter release. This leads to a reduction in neuronal excitability and an increase in inhibitory neurotransmission. F-Phenibut also increases the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
F-Phenibut has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. F-Phenibut has also been shown to increase the levels of dopamine and serotonin in the brain, which may improve mood and reduce anxiety. Additionally, F-Phenibut has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
F-Phenibut has several advantages as a research tool. It is a selective GABA-B receptor agonist and has been extensively studied for its anxiolytic and sedative effects. F-Phenibut is also relatively easy to synthesize and has a long half-life in the body. However, F-Phenibut has several limitations as a research tool. It is a controlled substance in some countries and may be difficult to obtain. Additionally, F-Phenibut has been associated with tolerance and withdrawal symptoms, which may complicate research studies.
将来の方向性
There are several future directions for research on F-Phenibut. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. F-Phenibut has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome. Additionally, further studies are needed to determine the long-term effects of F-Phenibut use and its potential for addiction and abuse.
In conclusion, F-Phenibut is a synthetic compound that has been extensively studied for its anxiolytic and sedative effects. It acts as a GABA-B receptor agonist and has been investigated for its potential use in the treatment of neurological disorders such as anxiety, depression, and insomnia. While F-Phenibut has several advantages as a research tool, it also has limitations and further studies are needed to determine its long-term effects and potential for addiction and abuse.
合成法
The synthesis of F-Phenibut involves the reaction of 3-fluorophenylacetonitrile with isopropylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with ethylenediamine to form F-Phenibut.
科学的研究の応用
F-Phenibut has been extensively studied for its anxiolytic and sedative effects. It has been shown to reduce anxiety and stress in animal models and human studies. F-Phenibut has also been found to improve sleep quality and duration in individuals with insomnia. Additionally, F-Phenibut has been investigated for its potential use in the treatment of alcohol withdrawal syndrome and other neurological disorders such as Parkinson's disease and epilepsy.
特性
IUPAC Name |
N-(3-fluorophenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-4-8(12)6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFDPHLHKHNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

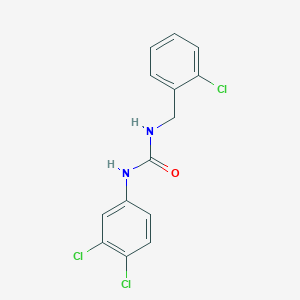
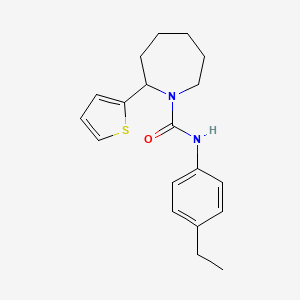
![2,4-dichloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5127821.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5127829.png)
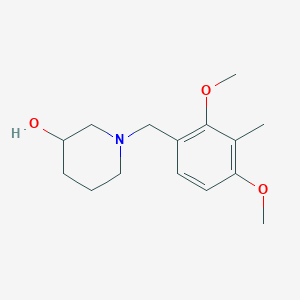

![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)
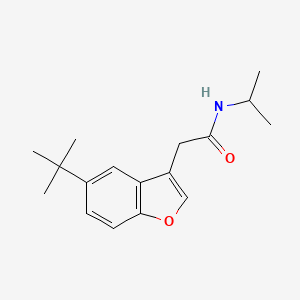
![N-[5-(aminocarbonyl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5127876.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)
![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5127900.png)